molecular formula C3H6BN3O2 B11775935 (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid

Cat. No.: B11775935
M. Wt: 126.91 g/mol
InChI Key: NMUKBWAUSMWXRY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is an organoboron compound that features a triazole ring substituted with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction is usually carried out in an aqueous medium, which provides a green chemistry approach to the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronate esters, while substitution reactions can produce various aryl or vinyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development .

Industry

In industry, this compound is used in the development of new materials, including polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific desired characteristics .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications, including enzyme inhibition and sensor development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is unique due to the presence of the triazole ring, which provides stability and the ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3-methyltriazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)2-5-6-7/h2,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKBWAUSMWXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=NN1C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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